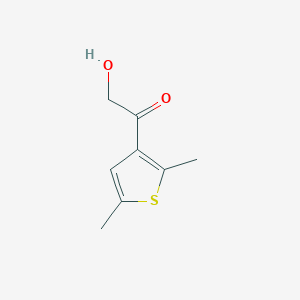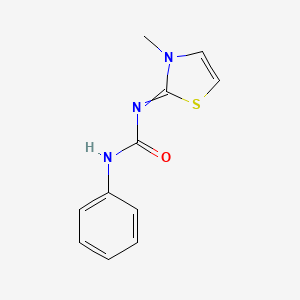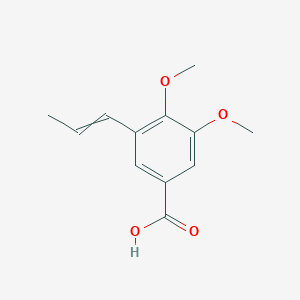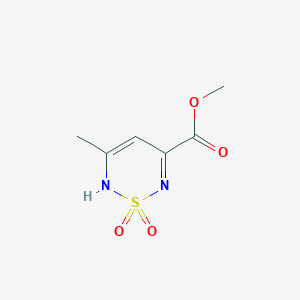![molecular formula C16H18O3S B11723871 5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C16H18O3S and a molecular weight of 290.38 g/mol . It is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
The synthesis of 5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of 4-tert-butylphenol with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid can be compared with other similar thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative without the tert-butylphenoxy group, used in similar applications but with different properties.
2-Thiophenemethanol: Another thiophene derivative with a hydroxymethyl group, used in organic synthesis and materials science.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group, used as an intermediate in the synthesis of various organic compounds.
Properties
Molecular Formula |
C16H18O3S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C16H18O3S/c1-16(2,3)11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(17)18/h4-9H,10H2,1-3H3,(H,17,18) |
InChI Key |
UTVFYFLYPRUQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)



![Ethyl 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B11723821.png)





![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)

![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)
